An In-depth Technical Guide to N-((Benzyloxy)carbonyl)-O-(tert-butyl)-L-threonine: Properties, Synthesis, and Application
An In-depth Technical Guide to N-((Benzyloxy)carbonyl)-O-(tert-butyl)-L-threonine: Properties, Synthesis, and Application
Abstract
This technical guide provides a comprehensive overview of N-((Benzyloxy)carbonyl)-O-(tert-butyl)-L-threonine, a critical protected amino acid derivative for peptide synthesis. The document delves into its chemical and physical properties, provides a rationale for its protecting group strategy, and outlines its application in the synthesis of complex peptides. Detailed experimental protocols, safety and handling procedures, and spectral data characteristics are presented to serve as a vital resource for researchers, scientists, and professionals in drug development and medicinal chemistry.
Introduction: The Strategic Importance of Protected Threonine in Peptide Synthesis
Threonine, a polar amino acid with a secondary hydroxyl group, is a fundamental component of numerous biologically active peptides. The presence of this hydroxyl group, alongside the α-amino and carboxyl termini, necessitates a robust protection strategy during peptide synthesis to prevent undesirable side reactions. N-((Benzyloxy)carbonyl)-O-(tert-butyl)-L-threonine emerges as a key building block, offering a strategic combination of protecting groups to ensure the fidelity of peptide chain elongation.
The benzyloxycarbonyl (Cbz or Z) group, a classic urethane-type protecting group for the α-amino function, is renowned for its stability under a range of conditions and its susceptibility to removal via catalytic hydrogenolysis. Complementing this, the tert-butyl (tBu) ether safeguards the threonine side-chain hydroxyl group, preventing O-acylation and dehydration. The acid-lability of the tert-butyl group allows for its orthogonal removal, a cornerstone of modern peptide synthesis strategies. This dual-protection scheme makes N-((Benzyloxy)carbonyl)-O-(tert-butyl)-L-threonine particularly valuable in both solution-phase and solid-phase peptide synthesis (SPPS), facilitating the precise construction of complex peptide architectures.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of N-((Benzyloxy)carbonyl)-O-(tert-butyl)-L-threonine is paramount for its effective use in the laboratory.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₂₃NO₅ | [2] |
| Molecular Weight | 309.36 g/mol | [2] |
| CAS Number | 16966-09-9 | [2] |
| Appearance | White to light yellow powder or crystals | [1] |
| Purity | ≥97.5% | [1] |
| Solubility | Soluble in DMSO (≥ 100 mg/mL) | [3] |
| Storage | Recommended storage at 2-8°C | [1][2] |
While specific experimental data for the melting point and optical rotation of N-((Benzyloxy)carbonyl)-O-(tert-butyl)-L-threonine are not widely published, data for closely related compounds provide a useful reference. For instance, the analogous N-Boc-O-benzyl-L-threonine exhibits a melting point in the range of 114.0 to 118.0 °C and a specific rotation of +16.0 to +17.0 degrees (c=1, MeOH).
Spectroscopic Characterization
Detailed spectroscopic data for N-((Benzyloxy)carbonyl)-O-(tert-butyl)-L-threonine is not extensively available in public databases.[4] However, based on its chemical structure, the expected spectral features are as follows:
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¹H NMR: The spectrum would exhibit characteristic signals for the protons of the tert-butyl group (a singlet around 1.1-1.3 ppm), the threonine backbone protons, the benzylic protons of the Cbz group (a singlet around 5.1 ppm), the aromatic protons of the Cbz group (multiplets between 7.2-7.4 ppm), and the amide proton.[4]
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¹³C NMR: Resonances would be observed for the carbons of the tert-butyl group, the threonine backbone, the carbonyls of the carboxylate and the carbamate, and the aromatic carbons of the Cbz group.[4]
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IR Spectroscopy: The infrared spectrum would display characteristic absorption bands for the N-H bond (stretching vibration around 3300 cm⁻¹), the carbonyl stretching of the urethane and carboxylic acid (around 1700-1750 cm⁻¹), and aromatic C-H bonds.[4]
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Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight (309.36 g/mol ) would be expected.[4]
Synthesis and Purification
The synthesis of N-((Benzyloxy)carbonyl)-O-(tert-butyl)-L-threonine involves a multi-step process that begins with the protection of the side-chain hydroxyl group, followed by the protection of the α-amino group.
General Synthetic Pathway
A common synthetic route involves the tert-butylation of the hydroxyl and carboxyl groups of L-threonine, followed by the introduction of the Cbz group and subsequent selective deprotection of the tert-butyl ester.
Caption: General synthetic workflow for N-((Benzyloxy)carbonyl)-O-(tert-butyl)-L-threonine.
Illustrative Synthetic Protocol
The following is a generalized protocol based on established chemical transformations for protected amino acids:
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O- and Carboxy-tert-butylation: L-threonine is reacted with an excess of isobutylene in the presence of a strong acid catalyst, such as sulfuric acid, in a suitable solvent like dioxane. This step simultaneously protects both the hydroxyl and carboxyl groups.[4]
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N-Protection with Cbz Group: The resulting O-tert-butyl-L-threonine tert-butyl ester is then reacted with benzyl chloroformate (Cbz-Cl) in the presence of a base (e.g., sodium bicarbonate or triethylamine) in a mixed solvent system (e.g., water/organic solvent) to yield the fully protected threonine derivative.[4]
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Selective Deprotection: The tert-butyl ester is selectively cleaved under mild acidic conditions to afford the final product, N-((Benzyloxy)carbonyl)-O-(tert-butyl)-L-threonine.
Purification: The crude product is typically purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, or by column chromatography on silica gel.
Application in Peptide Synthesis
The primary application of N-((Benzyloxy)carbonyl)-O-(tert-butyl)-L-threonine is as a building block in peptide synthesis. The orthogonal protecting group strategy is key to its utility.
Protecting Group Rationale
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N-terminal Cbz Group: Provides robust protection of the amino group during peptide coupling reactions. It is stable to the acidic conditions used to remove the tert-butyl group.
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Side-Chain tert-butyl Group: Effectively masks the hydroxyl group, preventing side reactions. It is readily cleaved with moderately strong acids like trifluoroacetic acid (TFA).
This orthogonality allows for the selective deprotection of either the N-terminus (for chain elongation) or the side-chain (in the final deprotection step) without affecting the other protecting group.
Peptide Coupling Protocol
While less common in modern solid-phase applications compared to its Fmoc-protected counterpart, the principles of its use in solution-phase synthesis are well-established.[4] The following is a general protocol for a peptide coupling reaction:
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Activation: N-((Benzyloxy)carbonyl)-O-(tert-butyl)-L-threonine is activated at its carboxyl group using a suitable coupling reagent (e.g., dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU)).
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Coupling: The activated amino acid is then reacted with the free amino group of the growing peptide chain in a suitable solvent (e.g., dichloromethane (DCM) or N,N-dimethylformamide (DMF)).
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Work-up and Purification: After the reaction is complete, the reaction mixture is worked up to remove by-products and unreacted reagents. The resulting peptide is then purified, typically by chromatography.
Caption: General workflow for peptide coupling using N-((Benzyloxy)carbonyl)-O-(tert-butyl)-L-threonine.
Deprotection Strategies
The removal of the protecting groups is a critical final step in peptide synthesis.
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Cbz Group Removal: The benzyloxycarbonyl group is typically removed by catalytic hydrogenolysis (e.g., using H₂ gas with a palladium-on-carbon catalyst) or by treatment with strong acids such as HBr in acetic acid.
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tert-butyl Group Removal: The tert-butyl ether is cleaved using moderately strong acids, most commonly trifluoroacetic acid (TFA), often in the presence of scavengers to prevent side reactions.
Safety and Handling
Proper safety precautions must be observed when handling N-((Benzyloxy)carbonyl)-O-(tert-butyl)-L-threonine.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage temperature is 2-8°C.[1]
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Disposal: Dispose of in accordance with local, state, and federal regulations.
For detailed safety information, always consult the latest Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
N-((Benzyloxy)carbonyl)-O-(tert-butyl)-L-threonine is a strategically important and versatile building block in the field of peptide chemistry. Its well-defined orthogonal protecting group strategy enables the controlled and efficient synthesis of complex peptides. This guide has provided a comprehensive overview of its chemical and physical properties, synthesis, and applications, offering valuable insights for researchers and professionals engaged in peptide synthesis and drug discovery.
References
- BenchChem. (2025).
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MySkinRecipes. (n.d.). N-((Benzyloxy)Carbonyl)-O-(Tert-Butyl)-L-Threonine. Retrieved from [Link]
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Suzhou Health Chemicals Co., Ltd. (n.d.). N-((Benzyloxy)carbonyl)-O-(tert-butyl)-L-threonine. Retrieved from [Link]
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PubChem. (n.d.). N-benzyloxycarbonyl-o-tert.butyl-l-threonine. Retrieved from [Link]
